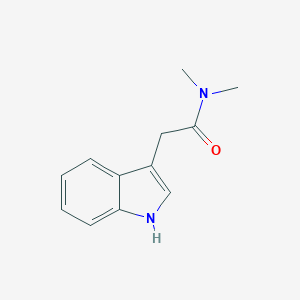

2-(1H-indol-3-yl)-N,N-dimethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXOOHDSDQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342532 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-04-0 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Executive Summary

2-(1H-indol-3-yl)-N,N-dimethylacetamide, a derivative of the natural auxin indole-3-acetic acid (IAA), is a compound of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, scientists, and professionals in the field. We will delve into two robust and widely applicable methods originating from indole-3-acetic acid: the acyl chloride pathway and the direct amide coupling facilitated by carbodiimide reagents. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. Consequently, the development of efficient and scalable methods for the synthesis of functionalized indoles, such as this compound, is of paramount importance to the scientific community. This guide will focus on practical and well-established methodologies for the preparation of this valuable compound.

Methodology 1: The Acyl Chloride Route - A Classic and Robust Approach

This two-step method proceeds via the formation of a highly reactive indole-3-acetyl chloride intermediate, which is subsequently reacted with dimethylamine. This approach is favored for its generally high yields and the straightforward nature of the transformations.

Causality of Experimental Choices

The conversion of the carboxylic acid group of indole-3-acetic acid into an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with a weak nucleophile like dimethylamine inefficient. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the carboxylic acid to form the acyl chloride, and the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[1][2] The subsequent reaction with dimethylamine is a classic nucleophilic acyl substitution.[3]

Reaction Mechanism

The mechanism involves two key stages. First, the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and HCl. In the second stage, dimethylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the indole-3-acetyl chloride. This is followed by the elimination of a chloride ion to yield the final N,N-dimethylacetamide product.

Caption: Mechanism of the Acyl Chloride Route.

Experimental Protocol

Step 1: Synthesis of Indole-3-acetyl chloride [4]

-

To a solution of indole-3-acetic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gases ceases.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude indole-3-acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound [4]

-

Dissolve the crude indole-3-acetyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of dimethylamine (2.0-2.5 eq., either as a solution in THF or as a gas bubbled through the solution) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Methodology 2: The Carbodiimide Coupling Route - A Milder Alternative

This one-pot method utilizes a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond between indole-3-acetic acid and dimethylamine. This approach is particularly advantageous when dealing with sensitive substrates due to its milder reaction conditions.

Causality of Experimental Choices

Directly reacting a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[5] Coupling reagents like DCC circumvent this issue by activating the carboxylic acid.[6] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. The byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Reaction Mechanism

The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the nucleophilic attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate. The collapse of this intermediate, with the departure of the dicyclohexylurea leaving group, yields the desired amide.

Caption: Mechanism of DCC-Mediated Amide Coupling.

Experimental Protocol

-

Dissolve indole-3-acetic acid (1.0 eq.) in a suitable aprotic solvent such as DCM, THF, or ethyl acetate.[7]

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir for 10-15 minutes at 0 °C.

-

Add dimethylamine (1.2 eq., as a solution in a suitable solvent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Analysis and Data Summary

| Parameter | Acyl Chloride Method | Carbodiimide Coupling (DCC) Method |

| Reagents | Indole-3-acetic acid, Thionyl chloride, Dimethylamine | Indole-3-acetic acid, DCC, Dimethylamine |

| Reaction Conditions | Two steps, may require heating (reflux) | One-pot, typically at room temperature |

| Byproducts | SO₂, HCl (gaseous) | Dicyclohexylurea (DCU) (solid) |

| Advantages | Generally high yields, readily available reagents | Milder conditions, suitable for sensitive substrates, one-pot procedure |

| Disadvantages | Harsher conditions, potential for side reactions with sensitive functional groups | DCC is a known allergen, DCU can sometimes be difficult to completely remove |

| Typical Yields | 70-90% | 60-85% |

Characterization Data for this compound

-

Molecular Formula: C₁₂H₁₄N₂O

-

Molecular Weight: 202.25 g/mol [8]

-

Appearance: Typically an off-white to pale yellow solid.

-

¹H NMR (CDCl₃, δ): ~8.1 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂), 3.0 (s, 3H, NCH₃), 2.9 (s, 3H, NCH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.

-

¹³C NMR (CDCl₃, δ): ~172 (C=O), 136, 127, 123, 122, 120, 111, 109 (Ar-C), 36 (NCH₃), 35 (NCH₃), 32 (CH₂). Note: Predicted values, actual shifts may vary.

-

Mass Spectrometry (ESI+): m/z 203.1 [M+H]⁺.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the acyl chloride and carbodiimide coupling methods being among the most practical and reliable. The choice between these methods will largely depend on the specific requirements of the synthesis, such as the scale, the presence of other functional groups in the starting material, and the desired purity of the final product. The acyl chloride route offers the advantage of high reactivity and potentially higher yields, while the DCC coupling method provides a milder and more direct one-pot alternative. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize this valuable indole derivative for further investigation in drug discovery and development programs.

References

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester. Retrieved from [Link]

-

Westin, J. (n.d.). Organic Chemistry: Formation of Carboxylic Acid Derivatives. Jack Westin. Retrieved from [Link]

-

Waters Corporation. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2002, November). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

-

National Institutes of Health. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291615). Retrieved from [Link]

-

ResearchGate. (2023, November 7). How to efficiently couple Indole-3-acetic Acid to Peptide N-terminus?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.

- Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

-

Homework.Study.com. (n.d.). One mole of Acetyl Chloride reacts with one mole of dimethylamine. There are three organic products. How are they drawn?. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-[2-(1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

-

J-STAGE. (2003). NUCLEOPHILIC SUBSTITUTION REACTION OF N-2-(1-HYDROXY- INDOL-3-YL)ETHYLINDOLE-3-ACETAMIDE AND. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a member of the diverse and pharmacologically significant family of indole derivatives. The indole nucleus is a key structural motif in numerous biologically active compounds, both natural and synthetic, and is present in a wide array of pharmaceuticals and clinical trial candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological context of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Core Properties

This compound, with the CAS number 91566-04-0, is a synthetic derivative of indole-3-acetic acid.[2] Its core structure consists of an indole ring linked at the 3-position to an N,N-dimethylacetamide group.

| Property | Value | Source |

| IUPAC Name | This compound | ECHEMI[2] |

| CAS Number | 91566-04-0 | ECHEMI[2] |

| Molecular Formula | C₁₂H₁₄N₂O | ECHEMI[2] |

| Molecular Weight | 202.25 g/mol | ECHEMI[2] |

| Exact Mass | 202.110613074 Da | ECHEMI[2] |

| Computed XLogP3 | 1.3 | PubChem |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the amidation of indole-3-acetic acid. This common synthetic transformation can be achieved using a variety of coupling agents.

Experimental Protocol: Synthesis via Amidation of Indole-3-Acetic Acid

This protocol describes a general procedure for the synthesis of N-substituted indole-3-acetamides, which can be adapted for the preparation of this compound.[3]

Materials:

-

Indole-3-acetic acid

-

Dimethylamine hydrochloride

-

A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern equivalent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

-

Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane and Ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole-3-acetic acid in the chosen anhydrous solvent.

-

Amine Addition: Add dimethylamine hydrochloride and the non-nucleophilic base to the reaction mixture. Stir until all solids are dissolved.

-

Coupling Agent: Slowly add the coupling agent to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[3]

Caption: Synthetic workflow for this compound.

Analytical Methodologies

The quantification and characterization of this compound can be achieved using modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quantification by HPLC

This protocol is based on methods developed for the analysis of indole-3-acetamide and other indolic compounds in bacterial cultures and can be adapted for the target molecule.[4][5]

Instrumentation and Columns:

-

HPLC system with a UV or fluorescence detector.

-

A C8 or C18 reversed-phase column is suitable for the separation of indolic compounds.[4][5]

Mobile Phase and Gradient:

-

A common mobile phase consists of a gradient of acetonitrile in water, often with an acidic modifier like trifluoroacetic acid or acetic acid to improve peak shape.[4][5]

-

A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the compound of interest.

Sample Preparation:

-

Extraction: For biological samples, extraction with a suitable organic solvent such as ethyl acetate or acetone is a common first step.[4][6]

-

Solid-Phase Extraction (SPE): Further purification can be achieved using a C18 SPE cartridge to remove interfering substances.[6]

-

Reconstitution: The purified extract is then evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.

Detection:

-

Indole derivatives typically exhibit strong UV absorbance around 280 nm.[4]

-

For higher sensitivity and selectivity, fluorescence detection can be employed, with an excitation wavelength of approximately 280 nm and an emission wavelength around 350 nm.[5]

Caption: Analytical workflow for the quantification of the target compound.

Physicochemical Parameters and Their Implications

Lipophilicity (logP)

The predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests that this compound has a moderate degree of lipophilicity.[7] This is a critical parameter in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure adequate membrane permeability and aqueous solubility.

Acidity and Basicity (pKa)

The this compound molecule possesses a weakly acidic proton on the indole nitrogen and is not expected to have a significant basic character. The amide nitrogen is non-basic due to resonance with the adjacent carbonyl group. The pKa of the indole N-H is expected to be in the range of 16-17, similar to indole itself, meaning it will be predominantly in its neutral form at physiological pH.

Solubility

While experimental solubility data is not available, based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide. Its solubility in water is likely to be limited due to the presence of the hydrophobic indole ring and the overall neutral character of the molecule.

Biological Context and Activity of Indole-3-Acetamide Derivatives

Indole-3-acetamide and its derivatives are a class of compounds with a broad spectrum of biological activities.[8] They are recognized for their potential as:

-

Antihyperglycemic and Antioxidant Agents: Certain indole-3-acetamides have demonstrated significant α-amylase inhibitory activity and potent antioxidant properties.[1][9]

-

Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs, and various indole-3-acetamide derivatives have been investigated for their antiproliferative effects.[8]

-

Anti-inflammatory and Antimicrobial Agents: The indole nucleus is also associated with anti-inflammatory and antimicrobial activities.[8]

The diverse biological activities of indole derivatives underscore the importance of this compound as a molecule of interest for further investigation in drug discovery programs.[8]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for some properties are yet to be reported, this document consolidates the available information and provides context through related compounds and established methodologies. The synthesis and analytical protocols outlined herein offer practical guidance for researchers working with this and similar indole derivatives. The rich biological activity profile of the indole-3-acetamide scaffold suggests that this compound is a promising candidate for further pharmacological evaluation.

References

-

Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(2), 1685–1694. [Link]

-

Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]

-

Vila, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105713. [Link]

-

León, I., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(14), 5393. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-254. [Link]

-

ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

-

Kang, B. R., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology, 78(20), 7216-7222. [Link]

-

Tiwari, S., & Lata, C. (2016). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Chromatography B, 1033-1034, 30-37. [Link]

-

Jadulco, R. C., et al. (2014). Synthesis of 3-indolylacetamide derivatives and evaluation of their plant growth regulator activity. Maejo International Journal of Science and Technology, 8(2), 181-189. [Link]

-

Nakagawa, E., et al. (2006). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 70(8), 1943-1949. [Link]

-

Piszczek, E., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 345-355. [Link]

-

Novák, O., et al. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 138(2), 1113-1126. [Link]

-

SYNTHETIKA. (n.d.). Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 1000ml. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethylacetamide (DMA). Retrieved from [Link]

-

Organic Syntheses. (n.d.). INDOLE-3-ACETIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of Indole-3-(N,N-dimethyl)acetamide

Abstract

Indole-3-(N,N-dimethyl)acetamide is a synthetic derivative of the naturally occurring plant auxin precursor, indole-3-acetamide. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to key phytohormones and other bioactive molecules suggests a range of potential applications, from a slow-release auxin analog in agriculture to a scaffold for drug discovery. This guide provides a comprehensive overview of the known chemical properties, synthesis, and a scientifically-grounded exploration of the potential biological activities of indole-3-(N,N-dimethyl)acetamide. We will delve into the structure-activity relationships that govern auxin-like compounds and present hypothetical mechanisms of action, supported by data from related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this intriguing indole derivative.

Introduction: The Indole Core and Its Diverse Biological Landscape

The indole ring system is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of a vast array of biologically active compounds.[1] From the essential amino acid tryptophan to the potent neurotransmitter serotonin and the primary plant growth hormone indole-3-acetic acid (IAA), indoles play a fundamental role in biological systems.[1] Consequently, synthetic indole derivatives are of significant interest for the development of novel pharmaceuticals and agricultural products.[1] Indole-3-(N,N-dimethyl)acetamide, the subject of this guide, is a member of this versatile class of molecules, and its biological potential is an area ripe for exploration.

Chemical Properties and Synthesis of Indole-3-(N,N-dimethyl)acetamide

A thorough understanding of the physicochemical properties of a compound is paramount to elucidating its biological activity.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 91566-04-0 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |

Synthesis of Indole-3-(N,N-dimethyl)acetamide

The synthesis of indole-3-(N,N-dimethyl)acetamide is typically achieved through the amidation of indole-3-acetic acid (IAA). A common laboratory-scale synthesis involves the following steps:

-

Activation of the Carboxylic Acid: Indole-3-acetic acid is first activated to form a more reactive intermediate. This can be accomplished using a variety of coupling agents, such as thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC).

-

Amination: The activated intermediate is then reacted with dimethylamine ((CH₃)₂NH) to form the corresponding N,N-dimethylamide. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and may require a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of Indole-3-(N,N-dimethyl)acetamide via the Acid Chloride Method

-

Step 1: Formation of Indole-3-acetyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of HCl gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indole-3-acetyl chloride.

-

-

Step 2: Amidation with Dimethylamine

-

Dissolve the crude indole-3-acetyl chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in DCM.

-

Slowly add the dimethylamine solution to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure indole-3-(N,N-dimethyl)acetamide.

-

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of indole-3-(N,N-dimethyl)acetamide is limited. However, based on its chemical structure, we can infer potential activities and propose mechanisms of action.

Auxin-like Activity: A Pro-hormone Approach

The most probable biological role of indole-3-(N,N-dimethyl)acetamide is as an auxin or, more likely, a pro-auxin. Auxins are a class of plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The primary endogenous auxin is indole-3-acetic acid (IAA).

Structure-Activity Relationship:

The biological activity of auxin analogs is highly dependent on their chemical structure. The N,N-dimethyl substitution on the acetamide side chain is a critical feature. In contrast to the unsubstituted amide of indole-3-acetamide (IAM), the dimethylated form is expected to be more resistant to enzymatic hydrolysis by amidases.[2] This has two potential implications:

-

Weak Auxin Activity: The intact molecule may possess weak intrinsic auxin activity by binding to auxin receptors, although likely with lower affinity than IAA.

-

Slow-Release Pro-auxin: More plausibly, indole-3-(N,N-dimethyl)acetamide could act as a pro-auxin, slowly undergoing hydrolysis in plant tissues to release indole-3-acetic acid. This would provide a sustained, low-level supply of auxin, which could be beneficial for certain agricultural applications where a rapid, high-dose response is not desired.

Other Potential Biological Activities

While auxin-like activity is the most probable function, the indole scaffold is associated with a wide range of pharmacological effects. It is conceivable that indole-3-(N,N-dimethyl)acetamide could exhibit other biological activities, although these are purely speculative without experimental evidence.

-

Antimicrobial/Antifungal Activity: Many indole derivatives have been shown to possess antimicrobial and antifungal properties.[3]

-

Cytotoxicity: The cytotoxicity of N,N-dimethylacetamide (DMAc), a potential hydrolysis product, has been studied. However, the cytotoxicity of the intact indole-3-(N,N-dimethyl)acetamide molecule is unknown and would need to be experimentally determined.[4]

-

Enzyme Inhibition: The structural similarity to other bioactive molecules suggests that it could potentially interact with and inhibit various enzymes. For instance, some indole-3-acetamide derivatives have been investigated as potential antihyperglycemic and antioxidant agents through the inhibition of α-amylase.[3]

Comparative Analysis with Related Compounds

To better understand the potential biological profile of indole-3-(N,N-dimethyl)acetamide, it is useful to compare it with its close structural relatives.

| Compound | Structure | Known Biological Activity |

| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid side chain at the 3-position. | The primary native auxin in plants, regulating a wide range of growth and developmental processes. |

| Indole-3-acetamide (IAM) | Indole ring with an acetamide side chain at the 3-position. | An auxin precursor that can be converted to IAA by amidase enzymes.[5] Also implicated in plant stress responses. |

| N,N-dimethylacetamide (DMAc) | The N,N-dimethyl amide of acetic acid. | A common organic solvent with some reported anti-inflammatory properties.[6] Its cytotoxicity has been evaluated in various cell lines.[4] |

| Indole-3-(N,N-dimethyl)acetamide | Indole ring with an N,N-dimethylacetamide side chain at the 3-position. | Largely uncharacterized. Hypothesized to have weak auxin or pro-auxin activity due to its structural similarity to IAA and IAM, with the N,N-dimethyl group likely conferring resistance to rapid hydrolysis. |

Future Directions and Research Opportunities

The biological activity of indole-3-(N,N-dimethyl)acetamide remains a largely unexplored area, presenting numerous opportunities for future research.

-

Auxin Activity Assays: Standard auxin bioassays, such as the Avena coleoptile elongation test or root growth inhibition assays in Arabidopsis thaliana, would provide definitive evidence for or against its auxin-like activity.

-

Hydrolysis Studies: In vitro and in vivo studies using plant extracts or purified amidase enzymes could determine the rate and extent of its hydrolysis to IAA.

-

Broad Biological Screening: Screening against a panel of microbial strains, cancer cell lines, and various enzymes could uncover novel and unexpected biological activities.

-

Pharmacokinetic and Toxicological Studies: If any promising bioactivities are identified, comprehensive pharmacokinetic and toxicological studies would be necessary to assess its potential for further development.

Conclusion

Indole-3-(N,N-dimethyl)acetamide is a synthetically accessible indole derivative with a high potential for biological activity, most notably as a pro-auxin. Its N,N-dimethyl substitution is a key structural feature that likely modulates its activity and metabolic stability compared to its parent compound, indole-3-acetamide. While direct experimental evidence of its biological effects is currently lacking, the principles of structure-activity relationships provide a strong foundation for hypothesizing its function. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to explore its potential applications in agriculture and medicine.

References

-

Hempel, G., et al. (2007). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. Journal of Clinical Oncology, 25(13), 1772-1778. [Link]

-

Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195. [Link]

-

Sánchez-Parra, B., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences, 22(4), 2040. [Link]

-

Gülçin, İ., et al. (2004). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(2), 159-164. [Link]

-

Ortiz-García, P., et al. (2022). The auxin precursor indole-3-acetamide controls a specific subset of stress-related target genes. Frontiers in Plant Science, 13, 928386. [Link]

-

Gualtieri, F., et al. (2002). New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. Journal of Medicinal Chemistry, 45(15), 3234-3243. [Link]

-

Uchida, N., & Takahashi, K. (2020). Chemical Biology in Auxin Research. Plants (Basel, Switzerland), 9(10), 1369. [Link]

-

Sánchez-Parra, B., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences, 22(4), 2040. [Link]

-

Defoirdt, T., et al. (2010). Impact of the auxins indole-3-acetamide and indole-3-acetic acid on the virulence of Vibrio campbellii. Applied and Environmental Microbiology, 76(18), 6102-6108. [Link]

-

Lehmann, T., et al. (2010). Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production?. European Journal of Cell Biology, 89(12), 895-905. [Link]

-

PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 393. [Link]

-

Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509. [Link]

-

Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences of the United States of America, 105(39), 15190–15195. [Link]

-

Kumar, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]

- Google Patents. (2009).

-

Sharma, V., & Kumar, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 1636-1645. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pnas.org [pnas.org]

- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

Unraveling the Enigmatic Mechanism of 2-(1H-indol-3-yl)-N,N-dimethylacetamide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the putative mechanisms of action for the compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide. Synthesizing data from structurally related molecules and its constituent chemical moieties, we present a scientifically grounded narrative suggesting a dual-pronged modality involving both neuromodulatory and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future investigation and application. We will delve into the probable interactions with the serotonergic system, drawing parallels with potent tryptamine analogs, and explore the well-documented anti-inflammatory properties of the N,N-dimethylacetamide scaffold, primarily through the inhibition of the NF-κB signaling cascade. Detailed experimental protocols and visual pathway diagrams are provided to facilitate the empirical validation of these proposed mechanisms.

Introduction: Deconstructing a Molecule of Interest

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, from neurotransmitters to potent pharmaceuticals.[1] When coupled with an N,N-dimethylacetamide side chain, as in this compound, a molecule with intriguing therapeutic potential emerges. While direct, comprehensive studies on this specific compound are nascent, a thorough analysis of its structural components allows for the formulation of robust hypotheses regarding its mechanism of action. This guide will dissect these components to build a logical framework for understanding its biological effects.

The indole-3-acetamide core is structurally analogous to N,N-dimethyltryptamine (DMT), a well-characterized serotonergic psychedelic.[2] This suggests a potential for interaction with serotonin receptors. Concurrently, the N,N-dimethylacetamide (DMA) moiety is a recognized solvent and excipient with demonstrated anti-inflammatory properties.[3][4] This duality forms the basis of our exploration.

The Serotonergic Hypothesis: A Tryptamine Analog

The structural resemblance of the 2-(1H-indol-3-yl) moiety to tryptamines, particularly N,N-dimethyltryptamine (DMT), is striking. DMT and its analogs are known to exert their effects primarily through agonism at serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5][6][7] The electronic properties of the indole nucleus are critical for this binding affinity.[8]

It is therefore highly probable that this compound engages with one or more serotonin receptors. The specific receptor subtype(s) and the nature of this interaction (agonist, partial agonist, or antagonist) would determine its pharmacological profile. For instance, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor activation is linked to the psychedelic and potential anti-inflammatory effects of certain tryptamines.[5][9]

Proposed Serotonergic Signaling Pathway

Caption: Proposed interaction with serotonergic signaling.

The Anti-Inflammatory Hypothesis: An NF-κB Inhibitor

The N,N-dimethylacetamide (DMA) component of the molecule has a well-documented anti-inflammatory mechanism of action.[3][4] Studies on DMA and its analogs have demonstrated their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The primary mechanism of NF-κB inhibition by DMA involves the prevention of the degradation of the inhibitor of kappa B alpha (IκBα).[3][10][11] In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By stabilizing IκBα, DMA effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade. This has been shown to result in a significant reduction in the secretion of pro-inflammatory cytokines and nitric oxide.[4][12]

NF-κB Inhibition Pathway

Caption: Proposed inhibition of the NF-κB pathway.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

Serotonin Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at key serotonin receptor subtypes.

Methodology: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human recombinant 5-HT1A, 5-HT2A, and 5-HT2C receptors.

-

Assay Buffer: Use an appropriate buffer system for each receptor subtype (e.g., Tris-HCl based buffers).

-

Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Methodology: Functional Assay (e.g., Calcium Flux Assay for 5-HT2A/2C)

-

Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells) in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an agonist response.

-

Data Analysis: Generate dose-response curves and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

Experimental Workflow: Serotonergic Activity

Caption: Workflow for assessing serotonergic activity.

NF-κB Inhibition Assays

Objective: To determine if the compound inhibits the NF-κB signaling pathway.

Methodology: Western Blot for IκBα Degradation

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with this compound for a specified time.

-

Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).

-

Cell Lysis and Protein Quantification: Lyse the cells at various time points post-stimulation and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for IκBα and a loading control (e.g., β-actin).

-

Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities to assess the level of IκBα degradation.

Methodology: NF-κB Reporter Gene Assay

-

Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Compound Treatment and Stimulation: Treat the transfected cells with the compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

Experimental Workflow: NF-κB Inhibition

Caption: Workflow for assessing NF-κB inhibition.

Data Summary and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Reference Compound (e.g., Serotonin) | Known Value | Known Value | Known Value |

Table 2: Serotonin Receptor Functional Activity

| Compound | 5-HT1A (EC50, nM / Emax, %) | 5-HT2A (EC50, nM / Emax, %) | 5-HT2C (EC50, nM / Emax, %) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Reference Agonist | Known Value | Known Value | Known Value |

Table 3: NF-κB Inhibition

| Assay | Endpoint | Result for this compound |

| Western Blot | % Inhibition of IκBα Degradation | Experimental Value |

| Reporter Assay | IC50 (µM) | Experimental Value |

Conclusion and Future Directions

This guide has outlined a robust, dual-mechanism hypothesis for the action of this compound, centered on its potential as both a serotonergic modulator and an NF-κB inhibitor. The structural similarities to known bioactive molecules provide a strong rationale for these proposed pathways. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses.

Future research should focus on in vivo studies to correlate these molecular mechanisms with physiological effects. Investigating the potential synergy between the neuromodulatory and anti-inflammatory activities will be crucial in defining the therapeutic landscape for this promising compound. The exploration of its pharmacokinetic and pharmacodynamic profiles will further elucidate its potential as a novel therapeutic agent.

References

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). National Institutes of Health. Available at: [Link]

-

Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). (n.d.). ACS Publications. Available at: [Link]

-

The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (n.d.). PubMed Central. Available at: [Link]

-

Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. (n.d.). Semantic Scholar. Available at: [Link]

-

Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (n.d.). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. Available at: [Link]

-

Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. (n.d.). MDPI. Available at: [Link]

-

Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). ResearchGate. Available at: [Link]

-

Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PubMed Central. Available at: [Link]

-

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (n.d.). MDPI. Available at: [Link]

-

N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (2016). PubMed. Available at: [Link]

-

N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. Available at: [Link]

-

N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. (n.d.). National Institutes of Health. Available at: [Link]

-

(PDF) N,N-Diethylacetamide and N,NDipropylacetamide inhibit the NFkB pathway in in vitro, ex vivo and in vivo models of inflammation induced preterm birth. (2025). ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. (2022). Semantic Scholar. Available at: [Link]

-

2,3-Dialkyl(dimethylamino)indoles: interaction with 5HT1, 5HT2, and rat stomach fundal serotonin receptors. (n.d.). PubMed. Available at: [Link]

-

Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. (n.d.). PubMed. Available at: [Link]

-

N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). PubMed Central. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central. Available at: [Link]

-

The Electronic and Serotonin Receptor Binding Affinity Properties of N,N-dimethyltryptamine Analogs. (n.d.). PubMed. Available at: [Link]

-

Dimethylacetamide. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shaunlacob.com [shaunlacob.com]

- 3. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy [mdpi.com]

- 10. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N,N-dimethylacetamide targets neuroinflammation in Alzheimer’s disease in in-vitro and ex-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a molecule of significant interest in pharmaceutical research and development. In the absence of extensive public data, this document establishes a robust framework for understanding and experimentally determining its solubility profile in a diverse range of organic solvents. We delve into the physicochemical properties of the target molecule, predict its solubility based on the principle of "like dissolves like," and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate solvent selection for synthesis, purification, formulation, and analytical development.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol , is a derivative of the indole scaffold.[1][2] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] The N,N-dimethylacetamide moiety appended to the indole core at the 3-position significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility. A thorough understanding of its solubility in various organic solvents is a critical first step in the drug development process, impacting everything from reaction conditions and purification strategies to the design of effective drug delivery systems.[4]

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5] Solubility is dependent on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

-

Molecular Polarity: Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] this compound possesses both polar (the amide group and the indole N-H) and non-polar (the aromatic indole ring) regions, suggesting a nuanced solubility profile.

-

Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamide group is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong acceptors (aprotic polar solvents like DMSO) are likely to be effective.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature, in accordance with Le Chatelier's Principle.[6]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[6]

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The presence of the polar N,N-dimethylacetamide group suggests good solubility in polar aprotic solvents. The indole ring, being aromatic and somewhat non-polar, will contribute to solubility in less polar solvents like dichloromethane.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar, effectively solvating both the indole N-H and the amide group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and can accept hydrogen bonds. | |

| N,N-Dimethylacetamide (DMAc) | High | As the parent solvent of the side chain, DMAc is expected to have very high solubility due to the "like dissolves like" principle.[7] It is a polar aprotic solvent.[7] | |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor, though less effective than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which will facilitate the dissolution of the indole and acetamide moieties. |

| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar, which may result in slightly lower solubility. | |

| Less Polar | Dichloromethane (DCM) | Moderate | The non-polar character of the indole ring and the overall molecular size should allow for reasonable solubility in this common organic solvent. |

| Ethyl Acetate (EtOAc) | Moderate to Low | Possesses both polar (ester group) and non-polar (ethyl group) characteristics. It can act as a hydrogen bond acceptor. The parent indole is soluble in ethyl acetate.[3] | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene can interact with the indole ring system via π-π stacking, but the significant polarity difference with the acetamide group will limit high solubility. |

| Hexanes/Heptane | Very Low | As highly non-polar aliphatic hydrocarbons, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[7] | |

| Aqueous | Water | Very Low | The hydrophobic indole ring and the overall size of the molecule will likely lead to poor aqueous solubility, a common characteristic of many active pharmaceutical ingredients.[3] The parent indole is only slightly soluble in water.[3] |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved solute is then measured.

4.1. Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

4.2. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual inspection should confirm the continued presence of excess solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for sedimentation.

-

To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.[10]

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Care must be taken to avoid disturbing the solid pellet. Potential sorption of the solute onto the filter should be considered, especially for poorly soluble compounds.[8][10]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve should be prepared using standards of known concentrations.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

4.3. Analytical Method Considerations

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of indole-containing compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point. The detection wavelength should be set to the λmax of the compound to ensure maximum sensitivity.

Conclusion

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. Indole. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. 1H-Indole-3-acetamide, N,N-dimethyl-. Retrieved from [Link]

-

Wikipedia. Dimethylacetamide. Retrieved from [Link]

-

PubChem. Dimethylacetamide. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Shimadzu. Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1H-Indole-3-acetamide, N,N-dimethyl- | C12H14N2O | CID 582750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

In-Depth Technical Guide: Stability and Storage of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Introduction

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a compound of significant interest within drug discovery and development, often serving as a key intermediate or building block in the synthesis of pharmacologically active molecules. The indole nucleus, a privileged scaffold in medicinal chemistry, imparts unique biological activities but also introduces specific stability challenges.[1][2] This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound, grounded in chemical principles and established best practices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and purity of this compound throughout its lifecycle, from initial synthesis to downstream applications.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C12H14N2O | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Appearance | Crystalline Powder (White to slightly pink) | [1] |

| Melting Point | 51-54 °C | [1] |

| Solubility | Soluble in methanol | [1] |

The presence of the indole ring and the dimethylacetamide side chain dictates the molecule's reactivity and susceptibility to degradation. The indole ring is an electron-rich aromatic system, making it prone to oxidation.[4] The amide functionality, while generally stable, can undergo hydrolysis under certain conditions.

Key Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical behavior of a molecule under various stress conditions.[5][6][7] For this compound, the primary degradation pathways of concern are oxidation, hydrolysis, and photolysis.

Oxidation

The indole ring is the most labile part of the molecule concerning oxidation. Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can initiate a cascade of oxidative reactions.[4] The electron-rich pyrrole ring of the indole nucleus is readily attacked by oxidizing agents, leading to the formation of various degradation products, including oxindoles and other ring-opened species.

Diagram: Simplified Indole Oxidation Pathway

Caption: A simplified schematic of the oxidative degradation of the indole moiety.

Hydrolysis

The N,N-dimethylacetamide side chain contains an amide bond that can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield indole-3-acetic acid and dimethylamine. While amides are generally resistant to neutral hydrolysis, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation pathway.[8][9]

Diagram: Hydrolysis of the Amide Bond

Caption: Hydrolytic cleavage of the amide bond under acidic or basic conditions.

Photodegradation

Indole-containing compounds can be sensitive to light.[1] Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products and a decrease in purity.[10][11] Photodegradation can often proceed through radical mechanisms and may be exacerbated by the presence of oxygen.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is crucial.

Optimal Storage Conditions

The following conditions are recommended for the short-term and long-term storage of the compound:

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Short-term) -20°C (Long-term) | Cool temperatures slow down the rates of all chemical degradation reactions, particularly oxidation.[4] |

| Light | Protect from light (Amber vials) | Minimizes the risk of photodegradation.[1][4] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing oxygen with an inert gas is a critical step in preventing oxidative degradation. |

| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and atmospheric oxygen. The container material should be non-reactive. |

Handling Procedures

Proper handling techniques are equally important to prevent degradation during experimental use.

-

Inert Atmosphere: When handling the solid compound, especially for extended periods, it is advisable to work in a glovebox or under a stream of inert gas.

-

Solution Preparation: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and purged with an inert gas.

-

Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to mitigate oxidation.[4]

Stability Indicating Analytical Methods

To monitor the purity and stability of this compound, the use of stability-indicating analytical methods is essential. These methods should be able to separate the intact compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds.[12] A reverse-phase HPLC method with UV detection is well-suited for this purpose.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-based gradient from low to high organic phase concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Column Temperature | 25-30°C |

This method should be validated to demonstrate its ability to resolve the parent compound from degradation products generated under forced degradation conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile impurities.[12] While the parent compound may have limited volatility, this method can be valuable for detecting volatile degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is a critical component of understanding a compound's stability profile.[5][6][7]

Diagram: Forced Degradation Study Workflow

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-